molecular formula C8H7NS2 B1360300 3-(Methylthio)phenyl isothiocyanate CAS No. 51333-80-3

3-(Methylthio)phenyl isothiocyanate

Cat. No.: B1360300
CAS No.: 51333-80-3
M. Wt: 181.3 g/mol
InChI Key: IHKAGFVCXPFGRP-UHFFFAOYSA-N
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Description

“3-(Methylthio)phenyl isothiocyanate” is used as a coupling reagent, N-protecting reagent, and as a gas chromatography derivatizing reagent . It has a molecular formula of C8H7NS2 and a molecular weight of 181.278 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with a methylthio group and an isothiocyanate group attached . The exact mass is 181.00199157 g/mol .


Chemical Reactions Analysis

Isothiocyanates, including “this compound”, can react with amines to form thioureas . They can also participate in the Edman degradation, a process used in protein sequencing .


Physical And Chemical Properties Analysis

“this compound” has a refractive index of n20/D >1.3930 (lit.), a boiling point of 306-307 °C (lit.), and a density of 1.211 g/mL at 25 °C (lit.) . It also has a topological polar surface area of 69.8 Ų .

Scientific Research Applications

  • Chemopreventive Properties : Isothiocyanates, including phenylmethyl isothiocyanate, exhibit anticarcinogenic effects in animal models of cancer. These compounds can induce apoptosis in cells, potentially through a caspase-3-dependent mechanism, suggesting a role in cancer prevention (Yu et al., 1998).

  • Synthesis of Heterocyclic Compounds : Phenyl isothiocyanate has been used in the synthesis of polyfunctionally substituted 2,3-dihydrothiazoles and thiazolidinone ring systems (Mohareb et al., 1990). Another study utilized phenyl isothiocyanate in synthesizing polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines and their fused derivatives (Mohareb et al., 1994).

  • Antioxidant and Antiproliferative Effects : 4-(Methylthio)-3-butenyl isothiocyanate, a compound related to 3-(Methylthio)phenyl isothiocyanate, has shown antiradical and antioxidant properties. It also exhibits effects on tumor cell growth and cytotoxicity induced by zearalenone, a mycotoxin (Salah-Abbès et al., 2010).

  • Chemical Studies and Agricultural Applications : 4-Methylthio-3-butenyl isothiocyanate has been isolated from radishes and studied for its conversion into raphanusanins, substances regulating phototropism in radish hypocotyls (Kosemura et al., 1993). Additionally, it was found to attract aphids, indicating potential applications in agriculture (Kan et al., 2002).

  • Organocatalytic Applications : Zwitterionic salts derived from phenyl isothiocyanate have been shown to be effective as organocatalysts for the transesterification reaction of methyl carboxylates and alcohols (Ishihara et al., 2008).

  • Antimicrobial Properties : Various isothiocyanates, including those derived from phenyl isothiocyanate, demonstrate antimicrobial activities against pathogenic and food spoilage bacteria, which could have implications in food safety (Wilson et al., 2013).

  • Analytical Chemistry Applications : 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been utilized for the derivatization of biogenic amines for LC-tandem mass spectrometry and 19F NMR analysis, providing a method for the determination of these amines in beverages (Jastrzębska et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3-(Methylthio)phenyl isothiocyanate It is known that isothiocyanates, in general, can interact with various biological targets, including proteins and enzymes .

Mode of Action

The exact mode of action of This compound Isothiocyanates are known to react with the amino groups of proteins, forming thiourea linkages . This interaction can lead to changes in the protein’s function, potentially altering cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Isothiocyanates, in general, are known to influence various biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .

Pharmacokinetics

The pharmacokinetic properties of This compound Isothiocyanates are generally known to be absorbed in the intestines and metabolized in the liver . These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound Isothiocyanates are known to cause a variety of effects at the molecular and cellular levels, including inducing apoptosis, inhibiting cell proliferation, and modulating gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Biochemical Analysis

Biochemical Properties

3-(Methylthio)phenyl isothiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phenyl isothiocyanate, which creates a phenylthiocarbamoyl derivative with the N-terminal of proteins. This interaction is crucial for the Edman degradation process, which is used for sequencing amino acids in proteins . Additionally, this compound can form covalent bonds with nucleophiles, such as amines and thiols, leading to the modification of proteins and other biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic genes . Furthermore, this compound can inhibit the growth of certain bacteria by disrupting their metabolic processes and cell wall synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including liver and kidney damage, oxidative stress, and immune system suppression. It is crucial to determine the appropriate dosage range to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-isothiocyanato-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKAGFVCXPFGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199333
Record name 3-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51333-80-3
Record name 3-(Methylthio)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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